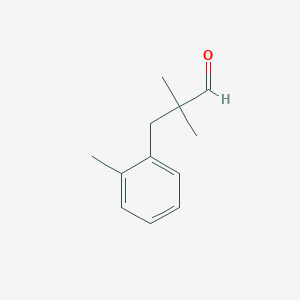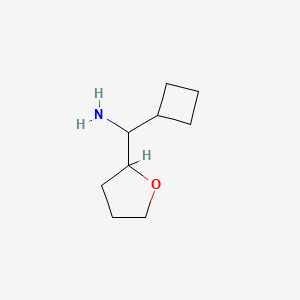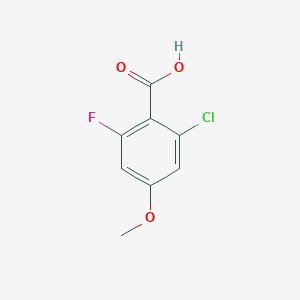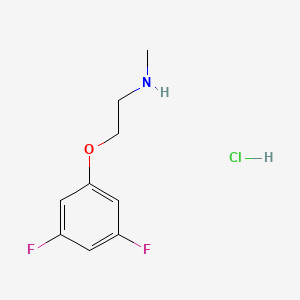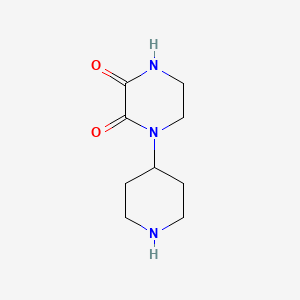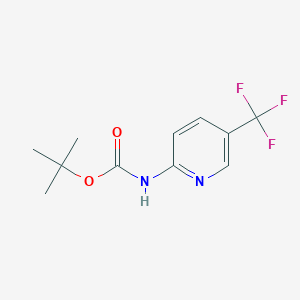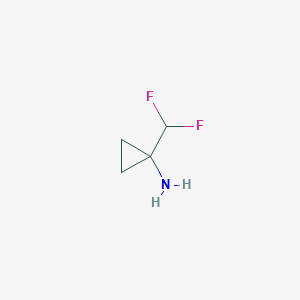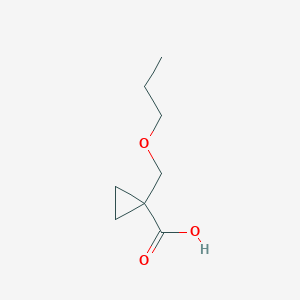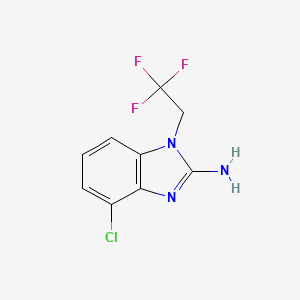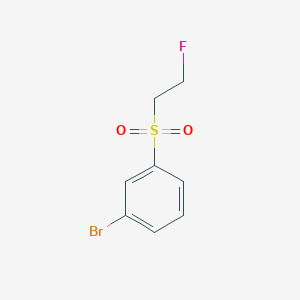![molecular formula C21H30ClN5OS B1457768 1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine CAS No. 1147423-09-3](/img/structure/B1457768.png)
1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine
Vue d'ensemble
Description
This compound, also known as 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine, has a CAS Number of 955979-15-4 . It has a molecular weight of 299.8 and its IUPAC name is 1-(2-chloro-4-morpholino-5H-5lambda3-thieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClN4OS/c1-14-7-8-6-9-10(19-8)11(16-12(13)15-9)17-2-4-18-5-3-17/h6,14,19H,2-5,7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored in a refrigerator . The compound’s physicochemical properties, such as its number of heavy atoms, fraction Csp3, number of rotatable bonds, and number of H-bond acceptors and donors, have been calculated .Applications De Recherche Scientifique
Antimicrobial Activity
- Application Summary : Pyrimidine derivatives have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains .
- Methods : The compounds were synthesized and their in vitro antimicrobial activity was screened against bacterial and fungal strains using the cup plate method and Mueller–Hinton agar medium .
- Results : Some of the derivatives exhibited promising activity against microbial strains .
Antiproliferative Activity
- Application Summary : Pyrimidine derivatives have been synthesized and tested for their antiproliferative activity against selected human cancer cell lines .
- Methods : The compounds were synthesized and their antiproliferative activity was screened against liver (HEPG2), colon (HT-29), lung (A549), and breast (MCF-7) cancer cell lines .
- Results : The results of these tests are not specified in the sources I found .
Antiviral Activity
- Application Summary : Pyrimidine derivatives have been described with a wide range of biological potential including antiviral activity .
- Methods : The specific methods of application or experimental procedures are not specified in the sources I found .
- Results : The results of these tests are not specified in the sources I found .
Anti-inflammatory Activity
- Application Summary : Pyrimidine derivatives have been described with a wide range of biological potential including anti-inflammatory activity .
- Methods : The specific methods of application or experimental procedures are not specified in the sources I found .
- Results : The results of these tests are not specified in the sources I found .
Antioxidant Activity
- Application Summary : Pyrimidine derivatives have been described with a wide range of biological potential including antioxidant activity .
- Methods : The specific methods of application or experimental procedures are not specified in the sources I found .
- Results : The results of these tests are not specified in the sources I found .
Antimalarial Activity
- Application Summary : Pyrimidine derivatives have been described with a wide range of biological potential including antimalarial activity .
- Methods : The specific methods of application or experimental procedures are not specified in the sources I found .
- Results : The results of these tests are not specified in the sources I found .
Safety And Hazards
Propriétés
IUPAC Name |
1-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-N-cyclobutyl-N-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN5OS/c1-25(15-3-2-4-15)16-5-7-26(8-6-16)14-17-13-18-19(29-17)20(24-21(22)23-18)27-9-11-28-12-10-27/h13,15-16H,2-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDWLSHFXVJAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



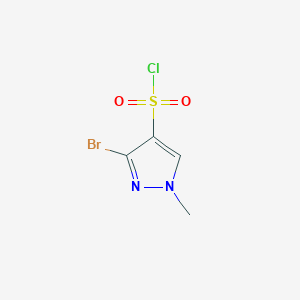
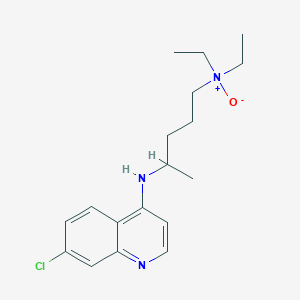

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid](/img/structure/B1457690.png)
